2,3-Dichloro-1,1,1,3-tetrafluorobutane
Overview
Description
2,3-Dichloro-1,1,1,3-tetrafluorobutane is a useful research compound. Its molecular formula is C4H4Cl2F4 and its molecular weight is 198.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Selectivity
2,3-Dichloro-1,1,1,3-tetrafluorobutane is used in research focused on dehydrohalogenation reactions. Nanoscopic metal fluorides like AlF3 and BaF2 are employed as catalysts for dehydrochlorination and dehydrofluorination of this compound. AlF3 specifically shows selectivity towards dehydrofluorination, while BaF2 is entirely selective for dehydrochlorination (Teinz et al., 2011).
Synthesis and Nucleophilic Reactions
The compound plays a role in the synthesis and study of nucleophilic reactions of fluorinated butanolides and butenolides. It is used in a multi-step synthesis process that starts from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, eventually leading to various nucleophilic reactions (Paleta et al., 2000).
NMR Investigations
This chemical is significant in nuclear magnetic resonance (NMR) studies for understanding the complex spin-spin coupling in molecules. Research has been conducted to obtain all 19F, 13C, and 1H chemical shifts and coupling constants of related compounds, providing valuable insights into their molecular structure (Hinton & Jaques, 1975).
Fluorination and Conformational Studies
The compound is also utilized in computational studies to understand vicinal fluorination effects on conformational control in alkane chains. It helps in analyzing the effects of introducing fluorine atoms and how they affect molecular conformation (Fox et al., 2015).
Safety and Hazards
2,3-Dichloro-1,1,1,3-tetrafluorobutane is classified as a skin irritant (H315), causing skin irritation, and an eye irritant (H319), causing serious eye irritation. It may also cause respiratory irritation (H335) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs or if you feel unwell .
Properties
IUPAC Name |
2,3-dichloro-1,1,1,3-tetrafluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2F4/c1-3(6,7)2(5)4(8,9)10/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTBVWMRVVAYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609187 | |
Record name | 2,3-Dichloro-1,1,1,3-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437712-31-7 | |
Record name | 2,3-Dichloro-1,1,1,3-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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